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Compound of Interest

Compound Name: 2,6-Pyrazinediamine

Cat. No.: B1297881

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of 2,6-pyrazinediamine and its derivatives,
focusing on their synthesis, physicochemical properties, and biological activities, particularly as
kinase inhibitors. This document aims to serve as a valuable resource by objectively comparing
the performance of these compounds with alternative kinase inhibitors, supported by
experimental data.

Introduction

2,6-Pyrazinediamine is a heterocyclic amine that serves as a versatile scaffold in medicinal
chemistry. Its derivatives have garnered significant attention due to their wide range of
biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. A
prominent class of 2,6-pyrazinediamine derivatives has emerged as potent inhibitors of
various protein kinases, which are crucial regulators of cellular processes and are often
dysregulated in diseases such as cancer. This guide will delve into the detailed characterization
of these compounds, offering a comparative perspective for researchers in the field.

Physicochemical Properties

The physicochemical properties of 2,6-pyrazinediamine and its derivatives are critical for their
pharmacokinetic and pharmacodynamic profiles. These properties, including molecular weight,
melting point, and solubility, influence their absorption, distribution, metabolism, and excretion
(ADME).
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Molecular ] ] . .
Molecular . Melting Point Boiling Point
Compound Weight ( g/mol
Formula ) (°C) (°C)
2,6-
o C4H6N4 110.12 170-180 ~300
Pyrazinediamine
2,6-Diamino-3,5-
o ) C4H4AN60O4 200.11 >300 Not available
dinitropyrazine
2,6-
diaminopyrazine- C4H6N40 126.11 294-295 Not available

1-oxide (DAPO)

Biological Activity: Kinase Inhibition

A significant area of research for 2,6-disubstituted pyrazine derivatives has been their activity
as inhibitors of protein kinases, particularly Casein Kinase 2 (CK2) and Proviral Integration site
for Moloney murine leukemia virus (PIM) kinases. These kinases are implicated in various
cancers, making them attractive therapeutic targets.

Comparison of Inhibitory Activity

The following table summarizes the half-maximal inhibitory concentration (IC50) values of
several 2,6-disubstituted pyrazine derivatives against CK2 and PIM kinases, as well as their
cytotoxic activity against various cancer cell lines. For comparison, data for a pyridine-based
inhibitor is also included.

© 2025 BenchChem. All rights reserved. 2/8 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1297881?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENCHE

Validation & Comparative

Check Availability & Pricing

Compound
ID

Target
Kinase

IC50 (nM)

Cancer Cell
Line

Cytotoxicity
IC50 (uM)

Reference

Pyrazine
Derivative 1

CK2

- [1]

Pyrazine

Derivative 2

CK2

Pyrazine
Derivative 2

PIM3

<3

- [2]

Pyrazine

Derivative 7

CK2

Potent (not

specified)

Pyrazine

Derivative 13

CK2

Potent (not

specified)

In vivo
efficacy in rat
nephritis

model

Imidazol[1,2-
alpyrazine

derivative

Hep-2

11

Imidazol[1,2-
alpyrazine

derivative

HepG2

13

Imidazol[1,2-
apyrazine

derivative

MCEF-7

11

Imidazol[1,2-
alpyrazine

derivative

A375

11

Pyridine-
based
Inhibitor
(Imidazo[1,2-
ajpyridine

Hep-2

11
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derivative
12b)

Pyridine-

based

Inhibitor

(Imidazo[1,2- - - HepG2 13
a]pyridine

derivative

12b)

Pyridine-

based

Inhibitor

(Imidazo[1,2- - - MCF-7 11
ajpyridine

derivative

12b)

Pyridine-

based

Inhibitor

(Imidazo[1,2- - - A375 11
a]pyridine

derivative

12b)

Signaling Pathways

2,6-Pyrazinediamine derivatives that inhibit CK2 and PIM kinases can modulate critical
signaling pathways involved in cell proliferation, survival, and apoptosis.

CK2 and the Wnt/B-catenin Signaling Pathway

Casein Kinase 2 (CK2) is a key player in the Wnt/(3-catenin signaling pathway, which is crucial
for embryonic development and tissue homeostasis.[3] Dysregulation of this pathway is a
hallmark of many cancers. CK2 can phosphorylate (3-catenin, promoting its stability and nuclear
translocation, where it acts as a transcriptional co-activator for genes involved in cell
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proliferation. Inhibition of CK2 by 2,6-disubstituted pyrazines can therefore disrupt this pro-

survival signaling.
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Caption: Inhibition of CK2 by 2,6-pyrazinediamine derivatives in the Wnt/[3-catenin pathway.

PIM Kinase Signaling Pathway

The PIM family of serine/threonine kinases (PIM1, PIM2, and PIM3) are oncogenes that
regulate cell cycle progression, apoptosis, and protein synthesis.[2] They are often
overexpressed in various cancers. PIM kinases are constitutively active and their activity is
primarily regulated at the transcriptional level by the JAK/STAT pathway.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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